molecular formula C7H4ClN3O B171619 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 171178-33-9

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B171619
CAS No.: 171178-33-9
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Patent
US08664230B2

Procedure details

To a solution of 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (150 mg, 0.83 mmol) in POCl3 (2.0 mL) was added DIPEA (0.22 mL, 1.24 mmol) at room temperature. After stirring for 1 hour at 110° C., the reaction mixture was cooled to room temperature. The reaction mixture was concentrated in vacuo, and then diluted with water and extracted with dichlormethane. The combined organic layers were washed brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (120 mg, 73%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.87 (1H, d, J=8.8 Hz), 8.35 (1H, d, J=8.8 Hz), 9.14 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][CH:7]=[N:8][C:9](=O)[C:10]=2[N:11]=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:9]1[C:10]2[N:11]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=CC=2NC=NC(C2N1)=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichlormethane
WASH
Type
WASH
Details
The combined organic layers were washed brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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